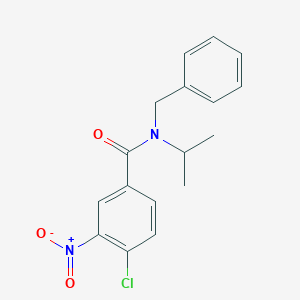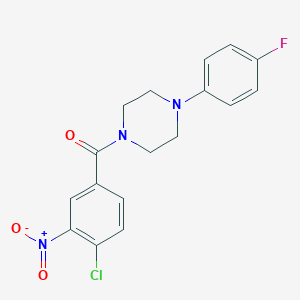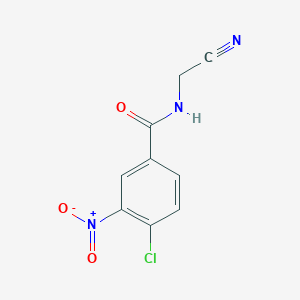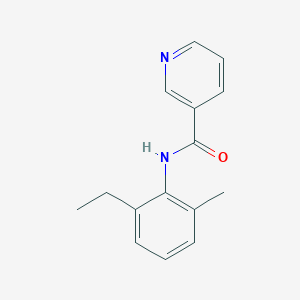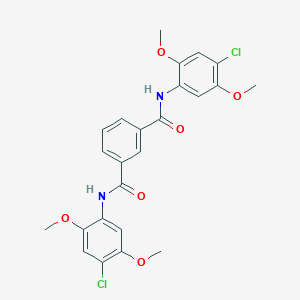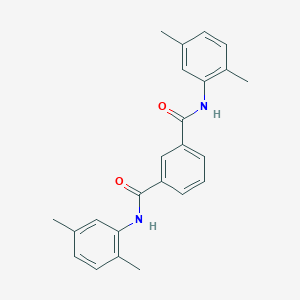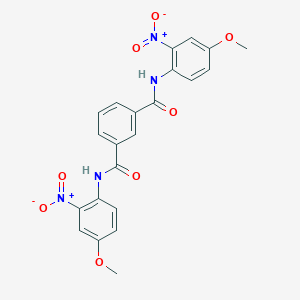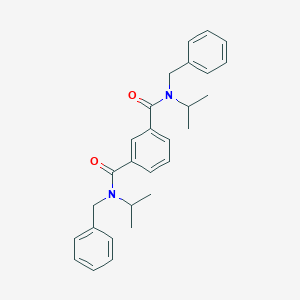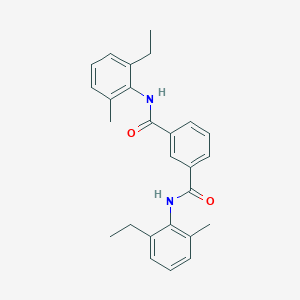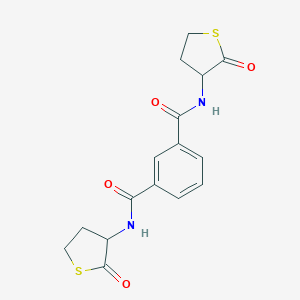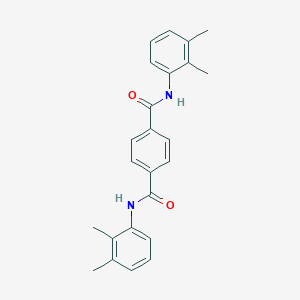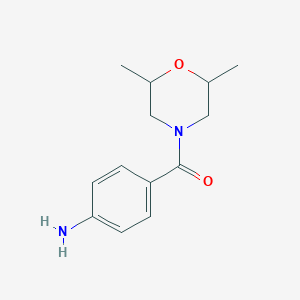
(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone (PDMM) is an organic compound with a wide range of applications in the scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 251.33 g/mol and a melting point of 97-99°C. PDMM is an important reagent in organic synthesis and has been used in various research studies for its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Compounds with structural elements related to “(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone” have been synthesized and characterized, highlighting their potential in various scientific applications. For example, the synthesis and crystal structure of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone demonstrated its antitumor activity against several cancer cell lines, indicating a promising avenue for cancer research (Tang & Fu, 2018). Similarly, the creation of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease showcases the compound's relevance in neurodegenerative disease research (Wang et al., 2017).
Antitumoral and Antioxidant Properties
The antitumoral activities of similar compounds, such as those derived from cinnoline and thiazol derivatives, have been extensively studied. These compounds have shown distinct inhibition against various cancer cell lines, providing insights into potential cancer therapies (Amer, 2001). Additionally, antioxidant properties of related compounds, such as those derived from benzophenone, have been synthesized and evaluated, demonstrating effective antioxidant power and offering potential applications in oxidative stress-related diseases (Çetinkaya et al., 2012).
Biological Activity and Molecular Docking Studies
The synthesis, characterization, and docking studies of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have been conducted to understand their antibacterial activity. These studies reveal the compounds' structural optimization, bonding features, and thermodynamic stability, providing a basis for developing new antibacterial agents (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSBDRQBCCVQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

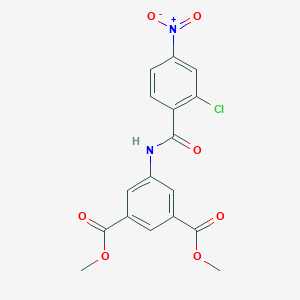
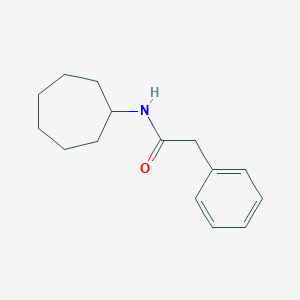
![Dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalate](/img/structure/B415980.png)
